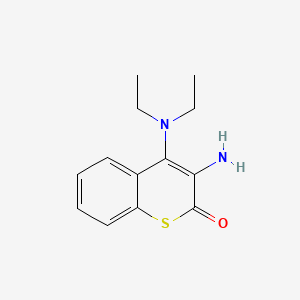
1-Thiocoumarin, 3-amino-4-diethylamino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Thiocoumarin, 3-amino-4-diethylamino- is a derivative of thiocoumarin, a class of compounds where one or more oxygen atoms in the coumarin structure are replaced by sulfur. This substitution imparts unique chemical properties to the molecule, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 1-Thiocoumarin, 3-amino-4-diethylamino- typically involves the introduction of amino and diethylamino groups to the thiocoumarin scaffold. One common synthetic route starts with the preparation of the thiocoumarin core, followed by functionalization at specific positions. The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations .
Industrial production methods for thiocoumarin derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
1-Thiocoumarin, 3-amino-4-diethylamino- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used but often include modified thiocoumarin derivatives with enhanced properties .
Scientific Research Applications
1-Thiocoumarin, 3-amino-4-diethylamino- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions, particularly in enzyme inhibition and protein binding studies.
Medicine: Thiocoumarin derivatives have shown potential as therapeutic agents, particularly in antimicrobial and anticancer research.
Mechanism of Action
The mechanism of action of 1-Thiocoumarin, 3-amino-4-diethylamino- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or disruption of protein-protein interactions, which can result in therapeutic effects in disease models .
Comparison with Similar Compounds
1-Thiocoumarin, 3-amino-4-diethylamino- can be compared to other thiocoumarin derivatives, such as:
7-(N, N-diethylamino)-4-trifluoromethyl-2-thiocoumarin: Known for its use as a sensor for heavy metal pollution and bacterial contamination.
4-hydroxythiocoumarin: Used in various synthetic applications and known for its reactivity in sulfonylation reactions.
The uniqueness of 1-Thiocoumarin, 3-amino-4-diethylamino- lies in its specific functional groups, which impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
59647-36-8 |
|---|---|
Molecular Formula |
C13H16N2OS |
Molecular Weight |
248.35 g/mol |
IUPAC Name |
3-amino-4-(diethylamino)thiochromen-2-one |
InChI |
InChI=1S/C13H16N2OS/c1-3-15(4-2)12-9-7-5-6-8-10(9)17-13(16)11(12)14/h5-8H,3-4,14H2,1-2H3 |
InChI Key |
IELZNSLIOHAMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C(=O)SC2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


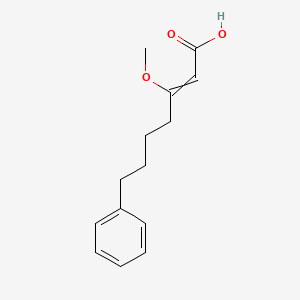
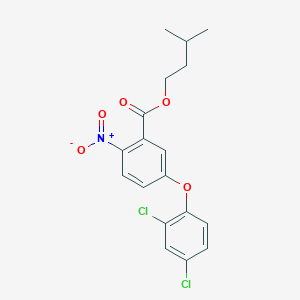
![Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]-](/img/structure/B14618588.png)
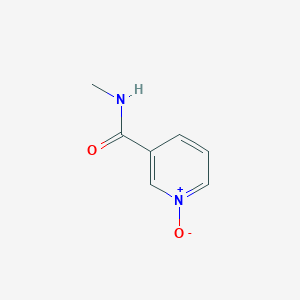
![1-(3-heptoxypropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14618593.png)
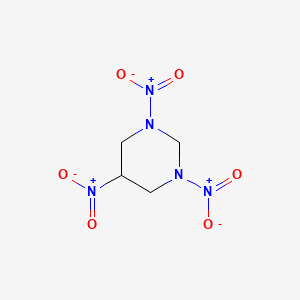
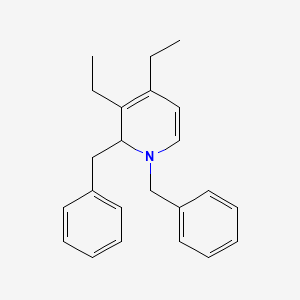
![6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14618611.png)
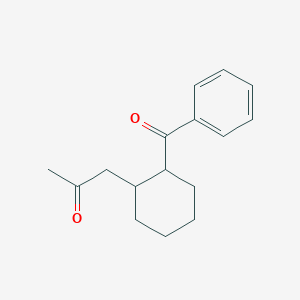


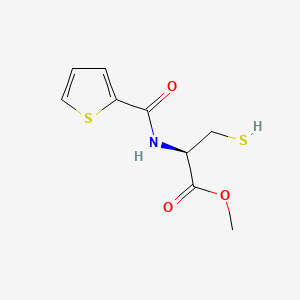
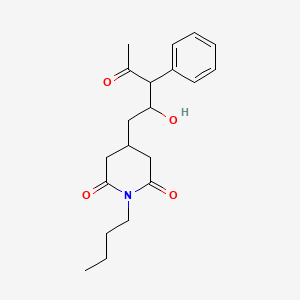
![(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione](/img/structure/B14618646.png)
